molecular formula C10H12F2N2O B2534816 3,5-Difluoro-4-(morpholin-4-yl)aniline CAS No. 168828-76-0

3,5-Difluoro-4-(morpholin-4-yl)aniline

Cat. No.: B2534816
CAS No.: 168828-76-0
M. Wt: 214.216
InChI Key: YSZMSIBWWSWHEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Difluoro-4-(morpholin-4-yl)aniline is an organic compound with the molecular formula C10H12F2N2O It is characterized by the presence of two fluorine atoms and a morpholine ring attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-(morpholin-4-yl)aniline typically involves the reaction of 3,5-difluoroaniline with morpholine under specific conditions. One common method includes:

    Starting Materials: 3,5-difluoroaniline and morpholine.

    Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3).

    Procedure: The mixture is heated under reflux conditions in a suitable solvent like ethanol or methanol for several hours until the reaction is complete.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.

    Continuous Flow Systems: These systems ensure a steady production rate and improved efficiency.

    Automated Purification: Advanced purification techniques like high-performance liquid chromatography (HPLC) are employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-(morpholin-4-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like H2O2 or KMnO4 in acidic or basic medium.

    Reduction: NaBH4 or LiAlH4 in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding nitro or quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

3,5-Difluoro-4-(morpholin-4-yl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-(morpholin-4-yl)aniline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes or receptors, altering their activity.

    Pathways Involved: It may influence signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluoroaniline: Lacks the morpholine ring, making it less versatile in certain applications.

    4-(Morpholin-4-yl)aniline: Lacks the fluorine atoms, resulting in different chemical properties.

    3,5-Difluoro-4-methoxyaniline: Contains a methoxy group instead of a morpholine ring, leading to different reactivity.

Uniqueness

3,5-Difluoro-4-(morpholin-4-yl)aniline is unique due to the presence of both fluorine atoms and a morpholine ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3,5-difluoro-4-morpholin-4-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2O/c11-8-5-7(13)6-9(12)10(8)14-1-3-15-4-2-14/h5-6H,1-4,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZMSIBWWSWHEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2F)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168828-76-0
Record name 3,5-difluoro-4-(morpholin-4-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 4-(2,6-difluoro-4-nitrophenyl)morpholine (4.71 g, 19.3 mmol), THF (30 mL), ethanol (30 mL) and Pd/C (2.0 g, 10%) was stirred at rt under H2 overnight. The mixture was filtered and concentrated in vacuo and the residue was purified by a silica gel column chromatography (PE/EtOAc (V/V)=8:1) to give the title compound as a yellow solid (3.62 g, 88%).
Quantity
4.71 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
88%

Synthesis routes and methods II

Procedure details

Nickel chloride hexahydrate (2.32 g, 9.83 mmol) was added to a solution of 4-(2,6-difluoro-4-nitrophenyl)morpholine (1.2 g, 4.92 mmol), obtained in Preparation 1, in methanol (50 mL). NaBH4 (749 mg, 19.6 mmol) was added to the reaction mixture in portions and was allowed to stir at room temperature for 0.5 h. It was diluted with ethyl acetate (100 mL) and the organic portion was washed with water (60 mL×2) followed by brine (50 mL) and dried over sodium sulfate. Evaporation of the volatiles produced the title compound (0.95 g, 90%).
Name
Quantity
749 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
1.2 g
Type
reactant
Reaction Step Four
Name
Nickel chloride hexahydrate
Quantity
2.32 g
Type
catalyst
Reaction Step Four
Yield
90%

Synthesis routes and methods III

Procedure details

A solution of 4-(2,6-difluoro-4-nitrophenyl)thiomorpholine (3.00 g, 11.5 mmol) in tetrahydrofuran (60 mL) was added to a Parr bottle containing a mixture of Raney nickel (1 g) in water (15 mL) under N2, and the reaction mixture was shaken on a Parr apparatus under a hydrogen atmosphere at 40 psi for 24 hrs. The catalyst was removed by filtration through Celite, rinsing with tetrahydrofuran and water, the filtrate was diluted with water (50 mL) and EtOAc (50 mL), and the layers were separated. The organic phase was washed with saline (25 mL), dried over anhydrous magnesium sulfate and concentrated under reduced pressure, and the resulting oil was chromatographed on a Flash 40M 90 g silica gel cartridge eluting with EtOAc/heptane (15/85). Pooling and concentration of those fractions with an Rt=0.19 by TLC (EtOAc/hexanes, 25/75) gave the title compound, mp 85-86° C.; MS (ESI+) for C10H12N2F2S m/z 231 (M+H)+.
Name
4-(2,6-difluoro-4-nitrophenyl)thiomorpholine
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

3.88 g of 4-(2,6-difluoro-4-nitro-phenyl)-morpholine are dissolved in 50 mL methanol and combined with Pd/C. The mixture is hydrogenated for 18 h at 7 bar hydrogen pressure. Then the catalyst is filtered off and the solvent is eliminated in vacuo.
Quantity
3.88 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.